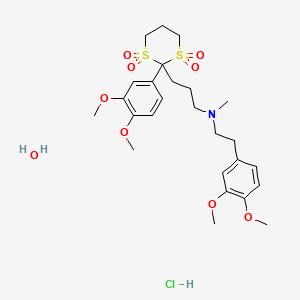
Tiapamil hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A phenylethylamine derivative that acts as a calcium antagonist showing hemodynamic effects in patients with acute myocardial infarction.
Applications De Recherche Scientifique
Chemical and Pharmaceutical Applications
Tiapamil hydrochloride hydrate, a molecule with sulfur-containing structures, has drawn attention due to its potential biological activity. Its utility extends beyond therapeutic applications, serving as an important component in the synthesis of complex natural and non-natural products. The compound is particularly valued in organic chemistry for its versatility in creating 1,3-dithiane and 1,3-dithiolane derivatives, which are crucial in multistep total syntheses. These derivatives are employed as masked acyl anions or methylene functional groups, significantly contributing to advancements in synthetic methodologies (Karami et al., 2012).
Therapeutic Research
While the primary use of tiapamil hydrochloride hydrate is in the treatment of angina pectoris, its pharmacological profile has prompted investigations into its broader therapeutic potential. Studies have explored its efficacy and mechanisms of action, particularly focusing on its calcium channel blocking properties. Research has been conducted to understand its impact on exercise tolerance in patients with chronic stable angina pectoris, providing insights into its duration of action and therapeutic value in cardiovascular conditions (Khurmi et al., 2004). Moreover, the exploration of tiapamil's effects in combination with other drugs, such as doxorubicin, has unveiled its potential in modulating drug resistance and enhancing the efficacy of chemotherapeutic agents in cancer treatment (Jamali et al., 2004).
Analytical and Formulation Research
Tiapamil hydrochloride hydrate has also been the subject of analytical and pharmaceutical formulation studies. Research efforts have been directed towards optimizing its delivery through various formulations, such as hydrogel matrices and niosomes, to improve bioavailability and control drug release. These studies contribute to the development of more effective and patient-friendly drug delivery systems, enhancing the therapeutic outcomes of tiapamil hydrochloride hydrate in clinical settings (Campos et al., 2004), (Varshney et al., 2007).
Propriétés
Numéro CAS |
87434-83-1 |
|---|---|
Nom du produit |
Tiapamil hydrochloride hydrate |
Formule moléculaire |
C26H40ClNO9S2 |
Poids moléculaire |
610.2 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C26H37NO8S2.ClH.H2O/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H;1H2 |
Clé InChI |
QRLOEYBBNMCMIM-UHFFFAOYSA-N |
SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
SMILES canonique |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |
Synonymes |
dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



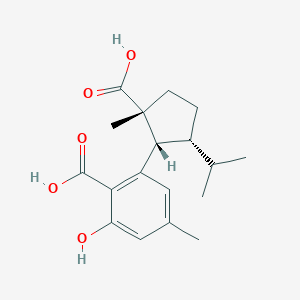
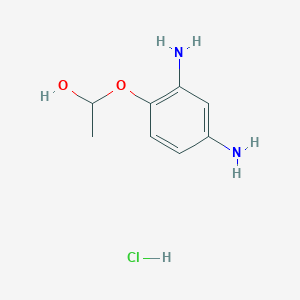
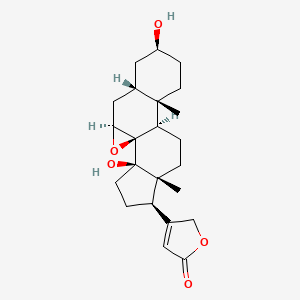
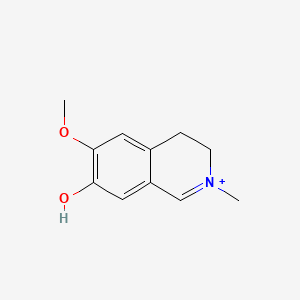

![D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)
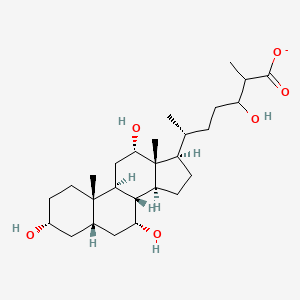


![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt](/img/structure/B1261968.png)
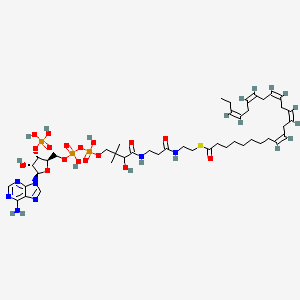


![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)